N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a multifaceted organic compound. Its unique structure combines a pyrazole ring and cyclopropane moieties, alongside a trifluoromethyl group that adds significant stability and reactivity. Its application in scientific research and industry has garnered substantial interest.
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” are currently unknown. This compound is structurally related to trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in similar compounds contributes to their biological activities . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule and its interactions with biological targets.
Biochemical Pathways
For example, trifluoromethylpyridine derivatives have been used in the protection of crops from pests .
Pharmacokinetics
Trifluoromethyl groups are known to improve the metabolic stability of compounds, potentially enhancing their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often begins with the construction of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved through nucleophilic or electrophilic trifluoromethylation. The formation of the cyclopropane ring typically involves a cyclopropanation reaction with ethyl diazoacetate and a transition metal catalyst.
Industrial Production Methods
In an industrial setting, large-scale synthesis is facilitated by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Ensuring high yield and purity is paramount, which is often achieved through the meticulous control of reaction parameters and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical transformations, including:
Oxidation: : Often leading to the formation of ketones or acids.
Reduction: : Produces alcohols or amines depending on the conditions.
Substitution Reactions: : Nucleophilic or electrophilic substitutions result in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Various halogenating agents, or nucleophiles like alkoxides.
Major Products
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is widely used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for therapeutic potentials, especially in the realm of anti-inflammatory and anti-cancer drugs.
Industry: : Utilized in materials science for creating polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
N-(2-(5-Cyclopropyl-3-chloromethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Uniqueness
Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide stands out due to the trifluoromethyl group, which imparts superior stability and reactivity, making it particularly valuable in medicinal chemistry and other applications.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKCBTXAMKVZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.